sodium;2-(hydroxymethylamino)acetate
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Overview
Description
Sodium;2-(hydroxymethylamino)acetate, also known as sodium hydroxymethylglycinate, is a compound with the chemical formula C3H8NNaO3 and a molecular weight of 129.09 g/mol . It is characterized by its sodium, hydroxymethyl, and amino functional groups. This compound is commonly used as a buffering agent, pH adjuster, and chelating agent in various industries, including personal care products, pharmaceuticals, and cleaning agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;2-(hydroxymethylamino)acetate can be synthesized through the reaction of glycine with formaldehyde in the presence of sodium hydroxide. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where glycine and formaldehyde are reacted in the presence of sodium hydroxide. The reaction mixture is continuously stirred and maintained at a controlled temperature to ensure complete reaction. The product is then isolated and purified using techniques such as filtration, crystallization, and drying .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-(hydroxymethylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium;2-(hydroxymethylamino)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium;2-(hydroxymethylamino)acetate involves its ability to act as a buffering agent, maintaining pH levels in various formulations. It can chelate metal ions, thereby stabilizing formulations and preventing degradation. The compound interacts with amino acids and proteins, influencing their stability and activity .
Comparison with Similar Compounds
Similar Compounds
Sodium acetate: Used for electrolyte replenishment and as a buffering agent.
Sodium glycolate: Similar in structure and used as a buffering and chelating agent.
Sodium hydroxymethylglycinate: Another name for sodium;2-(hydroxymethylamino)acetate, used in similar applications.
Uniqueness
This compound is unique due to its specific combination of sodium, hydroxymethyl, and amino functional groups, which provide it with distinct buffering and chelating properties. Its ability to stabilize formulations and prevent degradation makes it particularly valuable in personal care and pharmaceutical applications .
Properties
IUPAC Name |
sodium;2-(hydroxymethylamino)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3.Na/c5-2-4-1-3(6)7;/h4-5H,1-2H2,(H,6,7);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITBNDNUEPMTFC-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])NCO.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[O-])NCO.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NNaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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